Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzylidene group: This step often involves a condensation reaction with an aldehyde or ketone.
Acetylation of the phenyl group: This can be done using acetic anhydride in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the thiazolopyrimidine core.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
This compound may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its biological activity and mechanism of action.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiazolopyrimidines are known to interact with enzymes or receptors, modulating their activity. This could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Benzylidene derivatives: Compounds with similar benzylidene groups may exhibit comparable chemical reactivity.
Uniqueness
The unique combination of functional groups in Methyl 5-(4-acetoxyphenyl)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate may confer distinct biological activities and chemical properties, making it a valuable compound for further research.
Properties
Molecular Formula |
C27H26N2O5S |
---|---|
Molecular Weight |
490.6g/mol |
IUPAC Name |
methyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-15(2)19-8-6-18(7-9-19)14-22-25(31)29-24(20-10-12-21(13-11-20)34-17(4)30)23(26(32)33-5)16(3)28-27(29)35-22/h6-15,24H,1-5H3/b22-14+ |
InChI Key |
ZHVFSAYXWOIYAQ-HYARGMPZSA-N |
SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=C(C=C4)OC(=O)C)C(=O)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
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